molecular formula C24H36O2Si B3059075 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 94124-45-5

1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B3059075
CAS No.: 94124-45-5
M. Wt: 384.6 g/mol
InChI Key: JVJBVHWHHVPFAS-UHFFFAOYSA-N
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Description

“1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” is a chemical compound . It is a versatile compound that finds applications in diverse scientific research. Its unique properties make it a valuable ingredient in various experiments, facilitating breakthroughs in fields like chemistry, biology, and material science.

Scientific Research Applications

  • Photochemical Electron-Transfer Reactions : In a study on 1,1-diarylethylenes, photochemical reactions induced by cyanoanthracenes were explored. 1,1-Diphenylethylene and related compounds underwent dimerization and oxygenation reactions, revealing insights into electron-transfer mechanisms in these compounds (Mattes & Farid, 1986).

  • Polymorphism in Pharmaceutical Compounds : A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride investigated polymorphism. Using spectroscopic and diffractometric techniques, two polymorphic forms were characterized, highlighting challenges in analytical characterization of such compounds (Vogt et al., 2013).

  • Hydrosilylation for Hybrid Nanocomposites : Research on hydrosilylation of allyl alcohol with specific siloxanes demonstrated the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivative, highlighting their potential as precursors for organic/inorganic nanocomposites (Zhang & Laine, 2000).

  • Stereocontrolled Formation of Spiro Enones : The study of radical cyclization of bromo acetals derived from 2-[[(1,1-(dimethylethyl)diphenylsilyl]oxy]propanal led to the formation of spiro enones. This research provided insights into the stereochemical control in organic synthesis (Clive & Huang, 2001).

  • 1-Octanol Production in Escherichia coli : A study demonstrated the production of 1-octanol in Escherichia coli using a high flux thioesterase route. This represents an alternative, sustainable method for producing 1-octanol, a valuable molecule in the chemical industry (Hernández Lozada et al., 2020).

  • Aggregation Behavior of Fluorooctanols : The study investigated the aggregation behaviors of various 1-octanols in hydrocarbon solvents, providing valuable data on molecular interactions and the effects of fluorination (Ohta et al., 2003).

Mechanism of Action

The mechanism of action for “1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” is not specified in the search results. It is known to be used in diverse scientific research.

Safety and Hazards

The Safety Data Sheet (SDS) for “1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and personal protection .

Properties

IUPAC Name

8-[tert-butyl(diphenyl)silyl]oxyoctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-19,25H,4-7,14-15,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJBVHWHHVPFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459282
Record name 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94124-45-5
Record name 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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